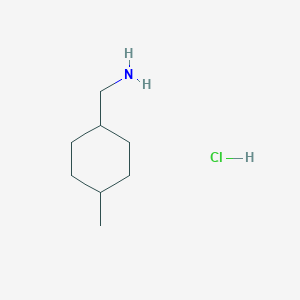

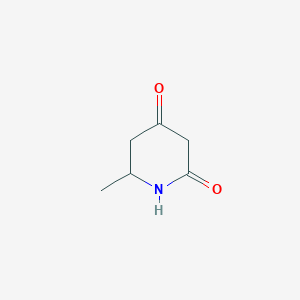

![molecular formula C21H16BrN3O B2518379 9-Bromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 627889-49-0](/img/structure/B2518379.png)

9-Bromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "9-Bromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine" is a chemical structure that is likely to be related to the family of antipyrine derivatives, which are known for their diverse pharmacological activities. The papers provided discuss similar compounds with bromine substituents and complex heterocyclic systems, which are characteristic of this class of compounds. These structures are of interest due to their potential intermolecular interactions and the stability conferred by their crystalline forms .

Synthesis Analysis

The synthesis of related antipyrine-like derivatives involves the formation of complex heterocycles, often through cyclization reactions. For instance, the synthesis of 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides has been achieved with good yields and involves the use of X-ray structure characterization to confirm the molecular structure . Similarly, the synthesis of 9H-Pyrazolo[3,2-b][1,3]benzoxazines is accomplished through thermal decarbonylation of precursor compounds, which leads to novel structures as confirmed by X-ray crystallography . These methods suggest that the synthesis of the compound would also involve strategic cyclization and structural confirmation steps.

Molecular Structure Analysis

The molecular structure of antipyrine derivatives is often confirmed using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. The compounds discussed in the papers exhibit crystallization in the monoclinic P21/c space group and feature intermolecular hydrogen bonding, which is crucial for the stability of the crystal structure . The molecular structure is further analyzed using Hirshfeld surface analysis and DFT calculations, which help in understanding the nature of intermolecular interactions and the energy contributions of different molecular assemblies .

Chemical Reactions Analysis

The chemical reactivity of antipyrine derivatives is influenced by the presence of substituents and the nature of the heterocyclic system. The papers describe the formation of compounds through reactions involving decarbonylation and the interaction with amines . These reactions are typically carried out under controlled conditions, such as room temperature, and can yield products with high specificity. The proposed mechanisms for these transformations are often investigated using computational methods like ab initio and DFT calculations to gain insights into the reaction pathways and intermediate species .

Physical and Chemical Properties Analysis

The physical and chemical properties of antipyrine derivatives are closely related to their molecular structure. The presence of halogen atoms, such as bromine, and the formation of hydrogen bonds contribute to the stability and solubility of these compounds. The crystalline form of these compounds, as well as their spectroscopic characteristics, are indicative of their purity and are essential for their characterization . The solid-state structures, as analyzed through Hirshfeld surface analysis, reveal the importance of hydrogen bonding and electrostatic interactions in the overall stability of the molecular sheets .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anti-inflammatory Applications

A study on spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines, including compounds structurally related to 9-Bromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine, has shown significant antimicrobial activity against S. aureus ATCC 43300. Furthermore, these compounds displayed anti-inflammatory effects superior to the reference drug diclofenac, alongside high antioxidant activity, indicating their potential for development into novel therapeutic agents (Mandzyuk et al., 2020).

Molluscicidal Activity

Research into derivatives of dihydropyrazolo[1,5-c][1,3]benzoxazines has also demonstrated promising results in molluscicidal assays. These compounds have shown effective action against certain species, suggesting potential applications in controlling mollusk populations that are pests or vectors for diseases (Nawwar et al., 1993).

Antitumor and Anti-inflammatory Activities

Another study focused on synthesizing 5-[4-(2-Aryl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzylidene]-1,3-thiazolidin-4-ones, revealing both antitumor and anti-inflammatory activities. These findings highlight the compound's versatility and potential as a basis for developing new treatments for cancer and inflammation-related diseases (Horishny et al., 2020).

Eigenschaften

IUPAC Name |

9-bromo-2-phenyl-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrN3O/c22-16-8-9-20-17(11-16)19-12-18(14-5-2-1-3-6-14)24-25(19)21(26-20)15-7-4-10-23-13-15/h1-11,13,19,21H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBMGNIMSNVMAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CC=C4)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Bromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

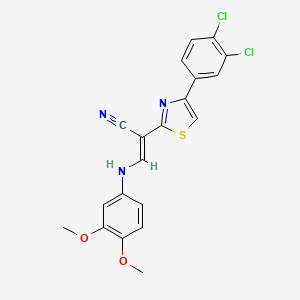

![8-(3-methoxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518296.png)

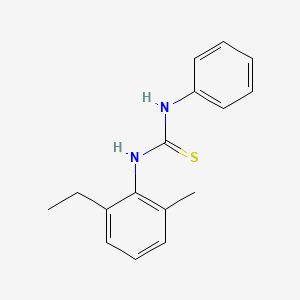

![N-[(6-methyl-1H-indazol-5-yl)carbamothioyl]benzamide](/img/structure/B2518298.png)

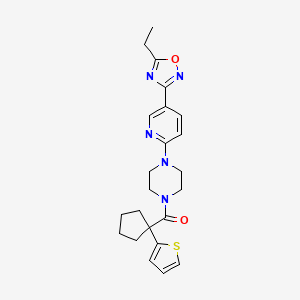

![3-((2-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2518304.png)

![1-Iodo-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2518306.png)

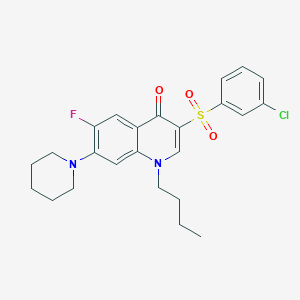

![2-(8-ethoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2518307.png)

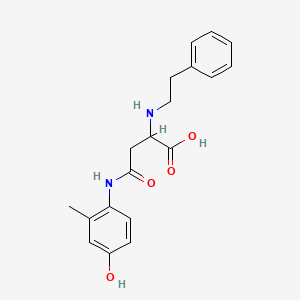

![1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2518312.png)

![(5R,8S)-10-((4-methoxy-3-methylphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2518319.png)